N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-3-4-12(7-11(10)2)13-9-24-17(18-13)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYHQEJSEJCSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most reliable method for constructing the thiazole core.
Reaction Scheme:
- α-Bromoketone Preparation :
- Cyclization with Thiourea :
- The α-bromoketone (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux (4–6 h).
- Mechanism : Nucleophilic attack by thiourea’s sulfur, followed by cyclization and elimination of HBr.
- Product : 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine as a pale-yellow solid.
- Key Data : Yield ≈75–80%; ESI-MS (m/z): 219.1 ([M + H]⁺) (similar to).
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
Succinimide Alkylation
The dioxopyrrolidine ring is synthesized via alkylation of succinimide.
Reaction Scheme:
- Alkylation with Chloroacetic Acid :
- Succinimide (1.0 equiv) reacts with chloroacetic acid (1.1 equiv) in the presence of NaHCO₃ in DMF at 80°C for 12 h.
- Mechanism : SN2 displacement of chloride by succinimide’s nitrogen.
- Product : 2-(2,5-dioxopyrrolidin-1-yl)acetic acid as a white crystalline solid.
- Key Data : Yield ≈70–75%; Melting point: 158–160°C (analogous to).
Amide Coupling: Final Step Assembly
Carbodiimide-Mediated Coupling
The thiazol-2-amine and dioxopyrrolidine-acetic acid are coupled using EDCl/HOBt.
Reaction Scheme:
- Activation of Carboxylic Acid :
- 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in dry DCM at 0°C for 30 min.
- Amide Bond Formation :
- 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine (1.0 equiv) is added, and the reaction proceeds at room temperature for 12–18 h.
- Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried (Na₂SO₄), and purified via silica gel chromatography.
- Product : N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide as an off-white solid.
- Key Data : Yield ≈65–70%; ¹H NMR (DMSO-d₆): δ 10.91 (s, 1H, NH), 7.45–7.30 (m, 3H, ArH), 4.12 (s, 2H, CH₂CO), 2.75 (s, 4H, pyrrolidine-CH₂), 2.25 (s, 6H, Ar-CH₃).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) reduces reaction time to 1 h with comparable yields (68%).
One-Pot Thiazole Formation and Coupling
A sequential protocol avoids intermediate isolation:
- Thiazole synthesis (as in Section 2.1).
- Direct coupling with in situ-activated dioxopyrrolidine-acetic acid.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 8.2 min; purity >98%.
Challenges and Troubleshooting
Amide Bond Hydrolysis
The dioxopyrrolidine ring’s electron-withdrawing nature increases amide susceptibility to hydrolysis. Recommendations:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-acetamide
- N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)propionamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the presence of both a thiazole ring and a pyrrolidinone moiety, which confer distinct chemical properties and potential biological activities compared to its analogs.
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 3,4-dimethylphenyl group and a dioxopyrrolidine moiety. Its molecular formula is , with a molecular weight of 334.43 g/mol. The structural characteristics contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 334.43 g/mol |
| LogP | 5.4834 |
| Polar Surface Area | 33.104 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes, modulating their activity and potentially inhibiting pathways involved in disease processes.
- Receptor Interaction : It may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
- Anticonvulsant Activity : Preliminary studies suggest that it may exhibit anticonvulsant properties similar to other compounds in its class.
Anticonvulsant Properties
Recent studies have highlighted the potential of this compound as an anticonvulsant agent. In animal models, it has demonstrated efficacy in reducing seizure frequency and severity:
- Model Tests : The compound was tested in various seizure models including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures.
- Results : Doses ranging from 15 mg/kg to 60 mg/kg showed significant protection against seizures in mice, indicating its potential use in treating epilepsy.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties:
- Mechanism : The compound may exert its effects by disrupting microbial cell walls or inhibiting vital metabolic pathways.
- Research Findings : Studies have indicated that related thiazole compounds exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Anticancer Potential
The compound's unique structure suggests potential anticancer properties:
- Cell Line Studies : Initial tests on cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis.
- Targeting Mechanisms : It may act on specific cancer-related pathways, although further research is needed to elucidate the exact mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Anticonvulsant Activity : A related compound was evaluated for its efficacy against drug-resistant epilepsy models, showing promising results when combined with standard treatments like valproic acid .
- Antimicrobial Testing : Research has documented the effectiveness of thiazole derivatives against various pathogens, reinforcing the potential for this compound to be developed as an antimicrobial agent.
- Cancer Cell Line Analysis : Investigations into thiazole-based compounds have revealed their ability to inhibit tumor growth in vitro, suggesting that this compound could also possess similar anticancer properties .
Q & A
Q. Critical Parameters :
- Temperature control during cyclization avoids side-product formation.
- Catalyst selection (e.g., triethylamine) enhances coupling efficiency.
Basic: How can X-ray crystallography and SHELX software validate the compound’s crystal structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100 K to minimize thermal motion artifacts. SHELX programs (SHELXD/SHELXL) are employed for structure solution and refinement .
- Validation Steps :
- Plausibility Checks : Verify hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking distances using PLATON .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-2 vs. C-4 substitution) and detects impurities (<2%) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect hydrolytic degradation products .
Advanced: How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Source Identification : Compare assay conditions (e.g., cell lines, incubation times):
- Example: IC50 variations in kinase inhibition may stem from ATP concentration differences (1 mM vs. 10 µM) .
- Structural Reanalysis : Use SC-XRD to confirm batch-to-batch conformational consistency (e.g., torsion angle deviations <5°) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies, controlling for solvent/DMSO effects .
Advanced: What strategies optimize pharmacokinetic properties while maintaining bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters at the acetamide moiety to enhance oral bioavailability .
- LogP Modulation : Replace 3,4-dimethylphenyl with polar substituents (e.g., methoxy) to balance membrane permeability and solubility (target LogP 2–3) .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., pyrrolidinedione ring oxidation) and block them with fluorine substituents .
Advanced: How do synthetic methodology variations impact structural conformation and reactivity?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, favoring axial thiazole conformers over equatorial .
- Catalyst Screening : Pd/C vs. Raney Nickel in hydrogenation alters diastereoselectivity (e.g., 70:30 vs. 90:10 ratio) .
- Temperature Gradients : Lower temperatures (<0°C) during coupling reduce epimerization of chiral centers .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Fragment Replacement : Systematically substitute the 3,4-dimethylphenyl group with bioisosteres (e.g., pyridinyl, thiophene) to map steric/electronic requirements .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with IC50 values (training set: n=30, q² >0.6) .
- Crystallographic Docking : Align SC-XRD structures with target proteins (e.g., kinases) using AutoDock Vina to validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
